Technical Guide: Biological Activity of 2-(3-Fluorophenyl)pyrimidin-5-amine
Technical Guide: Biological Activity of 2-(3-Fluorophenyl)pyrimidin-5-amine
[1]
Executive Summary
2-(3-Fluorophenyl)pyrimidin-5-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of Type I and Type II kinase inhibitors.[1] Unlike non-specific cytotoxic agents, this moiety is engineered to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.[2]
The specific substitution pattern—a pyrimidine core flanked by a 3-fluorophenyl group at the C2 position and a primary amine at C5—optimizes three critical drug-like properties:[1]
-
Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable phenyl ring.
-
Binding Affinity: The pyrimidine nitrogens function as hydrogen bond acceptors for the kinase hinge region.
-
Synthetic Versatility: The C5-amine serves as a vector for extending the molecule into the solvent-exposed region or the specificity pocket (gatekeeper residues), enabling high selectivity for targets like p38 MAPK , PI3K , and BRAF .
Chemical Profile & Physicochemical Properties[1][3][4][5][6]
This compound acts as a fragment-based lead.[1] Its physicochemical profile is tuned to satisfy Lipinski’s Rule of Five, making it an ideal starting point for oral drug candidates.
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₁₀H₈FN₃ | Core scaffold composition.[1][3][4] |
| Molecular Weight | 189.19 g/mol | Low MW allows for significant derivatization while staying <500 Da. |
| cLogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within the range for blood-brain barrier (BBB) penetration if required.[1] |
| H-Bond Donors | 2 (Primary Amine) | Critical for interactions with Glu/Asp residues in the active site.[1] |
| H-Bond Acceptors | 3 (Pyrimidine Ns + F) | Pyrimidine N1/N3 are key hinge binders.[1] |
Pharmacological Mechanism: The "Fluorine Effect"
The biological activity of this scaffold is defined by two structural decisions: the pyrimidine hinge-binder and the 3-fluorophenyl "tail."[1]
Kinase Hinge Binding
The 2-aminopyrimidine motif is a classic adenine mimetic.[1] In the ATP-binding pocket of a kinase:
-
N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met318 in c-Src).
-
C5-Amine (Exocyclic): Often derivatized to form a urea or amide, acting as a donor to the backbone carbonyl or a gatekeeper residue (e.g., Thr338).
The Role of the 3-Fluoro Substitution
The meta-fluorine is not decorative; it is functional.[1]
-
Metabolic Blockade: The C3 position on the phenyl ring is a hotspot for oxidative metabolism. Fluorine substitution prevents hydroxylation, significantly extending the half-life (
) of the compound. -
Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This lowers the electron density of the pyrimidine ring via conjugation, potentially modulating the pKa of the hinge-binding nitrogens to optimize H-bond strength.
-
Hydrophobic Filling: The fluorine atom provides a specific hydrophobic contact in the kinase back-pocket (selectivity pocket), often distinguishing between closely related kinases (e.g., p38 vs. JNK).
Visualization: SAR & Binding Mode
Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional roles of the scaffold's three core components.[1]
Therapeutic Applications & Case Studies
p38 MAPK Inhibitors (Inflammation)
Inhibitors of p38 mitogen-activated protein kinase are sought for treating rheumatoid arthritis and cytokine storms.[1]
-
Mechanism: Derivatives of 2-(3-fluorophenyl)pyrimidin-5-amine, specifically where the 5-amine is converted to a pyrimidinylimidazo[2,1-b]thiazole , have shown sub-micromolar IC50s (e.g., 0.68 µM) against p38
.[1] -
Key Insight: The 3-fluorophenyl group fits into the hydrophobic pocket adjacent to the ATP site, stabilizing the inactive conformation (Type II inhibition) or binding tightly in the active conformation (Type I).
Dual PI3K / BRAF Inhibitors (Oncology)
Recent studies (e.g., Future Med. Chem. 2018) utilized this scaffold to create dual inhibitors.
-
Rationale: Targeting both the PI3K/AKT and RAS/RAF/MEK pathways prevents the compensatory feedback loops that often lead to drug resistance in cancer therapy.
-
Data: Compounds derivatized with morpholine (at C4) and benzoylpiperidine (at C6) displayed potent antiproliferative effects against HCT116 (colon cancer) and A375 (melanoma) cell lines.[5]
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
This is the most reliable method for constructing the biaryl core.[1]
Reagents:
-
Reactant A: 5-Amino-2-chloropyrimidine (CAS: 54660-78-5)[1]
-
Reactant B: 3-Fluorophenylboronic acid (CAS: 768-35-4)[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: Na₂CO₃ or K₃PO₄[1]
-
Solvent: 1,4-Dioxane / Water (4:1)[1]
Protocol:
-
Charge: In a round-bottom flask, dissolve 5-amino-2-chloropyrimidine (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water.
-
Catalyze: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.5 eq) under a nitrogen atmosphere.
-
Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine (3x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).
-
Yield: Expected yield is 75–85%.
Synthesis Workflow Visualization
Figure 2: Convergent synthesis workflow using palladium-catalyzed cross-coupling.
References
-
Abdel-Maksoud, M. S., et al. (2023).[6][7] "Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors." Bioorganic Chemistry, 139, 106716.[6]
-
Zhang, J., et al. (2018). "Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor."[1][5] Future Medicinal Chemistry, 10(21).
-
Al Nasr, I. S., et al. (2023). "Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles." Molecules, 28(3), 1367.
-
Baillache, D. J., & Unciti-Broceta, A. (2020).[2] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] RSC Medicinal Chemistry, 11, 1112-1135.[2]
-
Boschelli, D. H., et al. (1998).[8] "Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 41(22), 4365-4377.[8]
Sources
- 1. CAS#:145783-15-9 | 4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | Chemsrc [chemsrc.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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